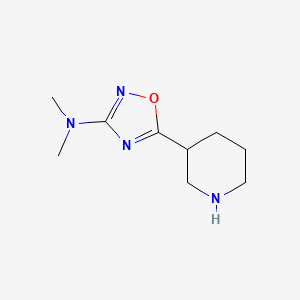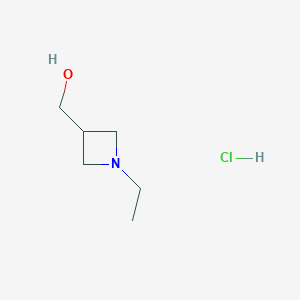
4-(Iodomethyl)pyridine hydroiodide
Vue d'ensemble
Description
4-(Iodomethyl)pyridine hydroiodide is a chemical compound with the molecular formula C6H7I2N and a molecular weight of 346.94 . It is used in various applications, including as a reagent in chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with an iodomethyl group attached to the 4-position . Pyridine is a six-membered ring with five carbon atoms and one nitrogen atom, and the iodomethyl group consists of one carbon atom attached to an iodine atom .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, pyridine molecules have been widely used to improve the performances of perovskite solar cells (PSCs) . They play two roles in the perovskite films: they present differences in electron-pair-donor abilities and affect the interaction of the pyridine molecule with Pb 2+ in perovskite .Applications De Recherche Scientifique
Reactivation of Inhibited Acetylcholinesterase
4-(Iodomethyl)pyridine hydroiodide derivatives have been explored in the context of reactivating inhibited acetylcholinesterase. For instance, 4-hydroximinomethyl-1-methyl-pyrimidinium iodide, a compound related to this compound, has shown potential in vitro as a reactivator of phosphorylated acetylcholine esterase and in protecting mice against organophosphate intoxication (Ashani et al., 1965).
Catalysis in Organic Chemistry
4-(Dimethylamino)pyridine, another derivative, acts as an efficient catalyst for iodolactonisation reactions of γ,δ-unsaturated carboxylic acids, indicating the potential of pyridine-based iodine compounds in organic synthesis (Meng et al., 2015).
Synthesis and Structural Characterization
The interaction of similar pyridine compounds with iodine has been studied for potential applications in drug development and material science. For example, the synthesis and structural characterization of 5-trifluoromethyl-pyridine-2-thione with iodine revealed a new salt with potential antithyroid properties (Chernov'yants et al., 2011).
Electrochemical Properties
Research on Tetrathiafulvalene-π-Spacer-Acceptor Derivatives, which involved the conversion of the pyridine moiety to a methylpyridinium iodide, has contributed to understanding their electrochemical properties, highlighting the role of iodine derivatives in electrochemistry (Andreu et al., 2000).
Recyclable Catalysis
4-(N,N-Dimethylamino)pyridine hydrochloride, closely related to this compound, has been used as a recyclable catalyst for acylation reactions, underlining the sustainable applications of such compounds in chemical reactions (Liu et al., 2014).
Mécanisme D'action
The mechanism of action of pyridine molecules in perovskite solar cells involves the passivation of defects in the perovskite lattice . Due to their different molecular structures, these pyridine molecules present differences in electron-pair-donor abilities, which then affect the interaction of the pyridine molecule with Pb 2+ in perovskite .
Safety and Hazards
Propriétés
IUPAC Name |
4-(iodomethyl)pyridine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN.HI/c7-5-6-1-3-8-4-2-6;/h1-4H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIINCJVOJYANG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CI.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7I2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139055-59-7 | |
| Record name | 4-(iodomethyl)pyridine hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[(1-cyanocyclopropyl)methyl]acetamide hydrochloride](/img/structure/B1379218.png)

![3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride](/img/structure/B1379220.png)

![Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate](/img/structure/B1379222.png)

![8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile](/img/structure/B1379226.png)

![tert-Butyl N-[(1R)-1-carbamoylpropyl]carbamate](/img/structure/B1379229.png)





